molecular formula C9H8BrN3O2 B2904414 Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1394003-51-0

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B2904414
CAS No.: 1394003-51-0
M. Wt: 270.086
InChI Key: COIQKGZRCSDZJO-UHFFFAOYSA-N
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Description

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Safety and Hazards

The compound is classified under the GHS08 hazard class . The safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The promising results from the synthesis of this compound allow for further use and diversification of the chemically and biologically interesting pyrazolo [1,5-a]pyrimidine scaffold . Future research could focus on exploring its potential applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQKGZRCSDZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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